(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic compound featuring a 1,3,4-thiadiazole ring, a piperidine ring, and a cyclopentyl group with a 4-chlorophenyl substituent. This compound is of interest due to its potential biological and pharmacological activities, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent . The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or cyclopentyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
Uniqueness
What sets (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the 4-chlorophenyl substituent enhances its potential as a therapeutic agent, providing a broader spectrum of activity and improved pharmacokinetic properties .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-15-5-3-14(4-6-15)19(9-1-2-10-19)17(24)23-11-7-16(8-12-23)25-18-22-21-13-26-18/h3-6,13,16H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKVXEYHITUJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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